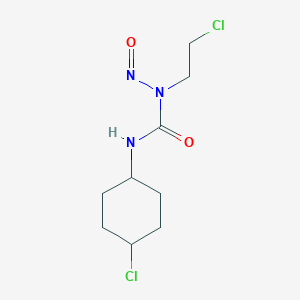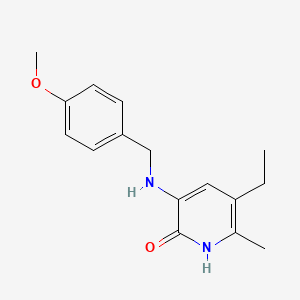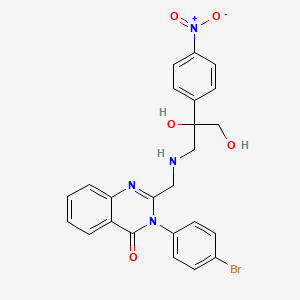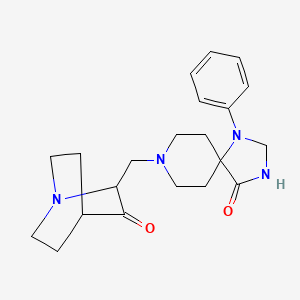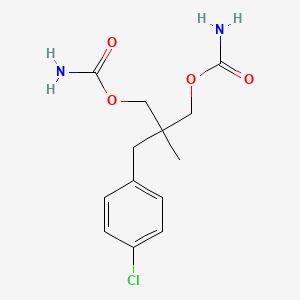
1,3-Propanediol, 2-(p-chlorobenzyl)-2-methyl-, dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/TY4420200 is a compound that has garnered significant interest due to its unique properties and potential applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/TY4420200 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The specific synthetic routes and reaction conditions are proprietary and are typically developed by specialized chemical manufacturers. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to monitor the reaction progress and ensure the quality of the compound.
Industrial Production Methods
Industrial production of NIOSH/TY4420200 is carried out in large-scale chemical plants equipped with state-of-the-art technology. The process involves the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the consistency and safety of the product. The production methods are designed to be efficient and environmentally friendly, minimizing waste and reducing the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
NIOSH/TY4420200 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the chemical structure of NIOSH/TY4420200, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
The common reagents used in the reactions involving NIOSH/TY4420200 include strong oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NIOSH/TY4420200 depend on the specific reaction conditions and reagents used. These products can include various oxidation and reduction derivatives, as well as substituted compounds with different functional groups.
Applications De Recherche Scientifique
NIOSH/TY4420200 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: In biological research, NIOSH/TY4420200 is used to study cellular processes and biochemical pathways.
Industry: NIOSH/TY4420200 is used in industrial processes, including the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of NIOSH/TY4420200 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
NIOSH/TY4420200 can be compared with other similar compounds, such as:
Volatile Organic Compounds (VOCs): These compounds share some chemical properties with NIOSH/TY4420200 and are used in similar industrial applications.
Quaternary Ammonium Compounds: These compounds are used as disinfectants and share some functional similarities with NIOSH/TY4420200.
Uniqueness
NIOSH/TY4420200 is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications
Propriétés
Numéro CAS |
2109-30-0 |
|---|---|
Formule moléculaire |
C13H17ClN2O4 |
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-3-(4-chlorophenyl)-2-methylpropyl] carbamate |
InChI |
InChI=1S/C13H17ClN2O4/c1-13(7-19-11(15)17,8-20-12(16)18)6-9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3,(H2,15,17)(H2,16,18) |
Clé InChI |
VZNMZFGEGUYCIW-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)Cl)(COC(=O)N)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


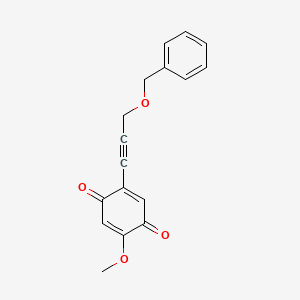
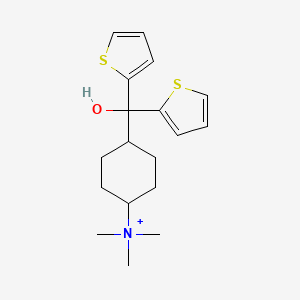
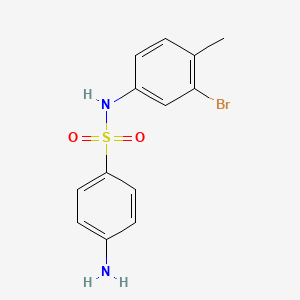
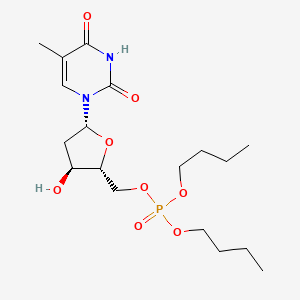
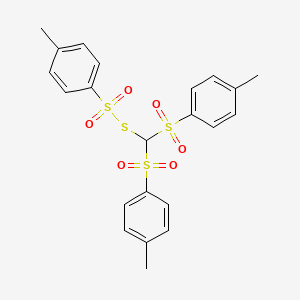
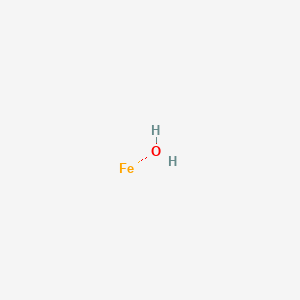
![[(1S,2R,3R)-2-(hydroxymethyl)-3-[6-(methylamino)purin-9-yl]cyclobutyl]methanol](/img/structure/B12797547.png)

